molecular formula C13H12N4O4S B2448446 methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate CAS No. 880437-53-6

methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate

Cat. No.: B2448446
CAS No.: 880437-53-6
M. Wt: 320.32
InChI Key: CWUWGFYKQKBGPI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazine ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

methyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-12(20)8-2-4-9(5-3-8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUWGFYKQKBGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate involves multiple steps, typically starting with the preparation of the triazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazine ring. Industrial production methods may employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate can be compared with other triazine derivatives, such as:

Biological Activity

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that has garnered attention in various fields such as medicinal chemistry, agriculture, and materials science. This article delves into its biological activity, highlighting its potential therapeutic applications and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its diverse biological activities. The presence of the thioacetylamino group enhances its reactivity and interaction with biological targets. The molecular formula is C13H12N4O3SC_{13}H_{12}N_4O_3S, and it has a molecular weight of 304.33 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds with triazine structures exhibit significant antimicrobial properties. This compound was evaluated for its efficacy against various bacterial strains. Preliminary studies suggest it may possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus32
Other Triazine DerivativeE. coli16

2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values observed were comparable to established chemotherapeutic agents.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference
MCF-715.0
A54920.0
Comparison DrugDoxorubicin (IC50 = 10)

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound shows potential as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways. Inhibition of enzymes such as topoisomerases and kinases has been observed in related triazine derivatives.

2. Oxidative Stress Modulation
Antioxidant properties have been documented for similar compounds, suggesting that this compound may also exert protective effects against oxidative stress in cells.

Case Studies

Several studies have assessed the biological activity of triazine derivatives similar to this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various triazine compounds against Staphylococcus aureus. Results indicated that modifications to the triazine structure significantly enhanced antibacterial potency.

Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of triazine derivatives were tested against multiple cancer cell lines. The results revealed that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Basic Research Question

  • Methodological Answer :
    Synthesis optimization involves careful control of reaction conditions. For example, refluxing the reaction mixture in absolute ethanol with glacial acetic acid (as a catalyst) for 4 hours under controlled temperature improves cyclization efficiency . Post-reaction steps like solvent evaporation under reduced pressure and purification via filtration or chromatography (e.g., TLC or HPLC) are critical to isolate the compound . Adjusting molar ratios of precursors (e.g., triazole derivatives and substituted benzaldehydes) and monitoring reaction progress with real-time analytical techniques (e.g., TLC) can mitigate side reactions .

What advanced analytical techniques are recommended for characterizing the structural and functional properties of this compound?

Basic Research Question

  • Methodological Answer :
    Use a combination of spectroscopic and chromatographic methods:
    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of key functional groups (e.g., triazinone, thioacetamide) and stereochemistry .
    • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects regioisomeric impurities .
    • Infrared (IR) Spectroscopy : Identifies characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
    • Mass Spectrometry (MS) : Determines molecular weight (e.g., 377.4 g/mol for related analogs) and fragmentation patterns .

How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or receptor ligand?

Advanced Research Question

  • Methodological Answer :
    • Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or receptors (e.g., GPCRs) .
    • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions for oxidoreductases) .
  • Cellular Uptake : Use fluorescently labeled analogs to track intracellular localization .
    • Data Validation : Compare results with structurally similar triazole derivatives (e.g., methyl 4-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate) to assess structure-activity relationships (SAR) .

What strategies resolve contradictions in reported biological activities of triazole-containing analogs?

Advanced Research Question

  • Methodological Answer :
    • Comparative SAR Studies : Systematically vary substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) and measure bioactivity changes .
    • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify confounding variables (e.g., cell line specificity) .
    • Mechanistic Profiling : Use transcriptomics or proteomics to uncover off-target effects that may explain divergent results .

How can environmental degradation pathways of this compound be studied to assess ecological risks?

Advanced Research Question

  • Methodological Answer :
    • Abiotic Degradation : Expose the compound to UV light or varying pH levels to simulate hydrolysis/photolysis. Monitor degradation products via LC-MS .
    • Biotic Degradation : Use microbial consortia from soil/water samples to assess biodegradation kinetics. Measure residual compound levels and metabolite toxicity (e.g., Microtox assays) .
    • Computational Modeling : Predict persistence and bioaccumulation using tools like EPI Suite or TEST .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., water, ions) using GROMACS .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., triazinone’s keto group with catalytic residues) .
    • Pharmacophore Modeling : Identify essential structural features (e.g., thioether linkage) using Schrödinger’s Phase .

How can regioisomeric impurities during synthesis be detected and minimized?

Basic Research Question

  • Methodological Answer :
    • Analytical Monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate regioisomers .
    • Reaction Optimization : Reduce impurities by fine-tuning reaction stoichiometry and using regioselective catalysts (e.g., Pd/C for hydrogenation) .
    • Crystallographic Analysis : Single-crystal X-ray diffraction confirms regiochemistry and identifies impurity sources .

What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

Basic Research Question

  • Methodological Answer :
    • Accelerated Stability Testing : Store the compound at 40°C/75% RH and analyze degradation products monthly via HPLC .
    • Light Exposure Studies : Use ICH Q1B guidelines to assess photostability in UV/visible light chambers .
    • Solution Stability : Monitor solubility and precipitation in buffers (pH 1–12) using dynamic light scattering (DLS) .

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